molecular formula C27H23F2N5O4 B4671432 3,6-DICYCLOPROPYL-N~4~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE

3,6-DICYCLOPROPYL-N~4~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE

Cat. No.: B4671432
M. Wt: 519.5 g/mol
InChI Key: SJMUKIDEFFNCCB-UHFFFAOYSA-N
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Description

3,6-DICYCLOPROPYL-N~4~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines This compound is characterized by its unique structure, which includes dicyclopropyl groups, a difluoroethoxy group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DICYCLOPROPYL-N~4~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the dicyclopropyl, difluoroethoxy, and nitrophenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3,6-DICYCLOPROPYL-N~4~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the nitrophenyl group, potentially converting it to an amine.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

3,6-DICYCLOPROPYL-N~4~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 3,6-DICYCLOPROPYL-N~4~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,6-DICYCLOPROPYL-N~4~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of dicyclopropyl, difluoroethoxy, and nitrophenyl groups in a single molecule allows for a diverse range of interactions and applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

3,6-dicyclopropyl-N-[3-(2,2-difluoroethoxy)-5-nitrophenyl]-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23F2N5O4/c28-23(29)14-38-20-11-17(10-19(12-20)34(36)37)30-27(35)21-13-22(15-6-7-15)31-26-24(21)25(16-8-9-16)32-33(26)18-4-2-1-3-5-18/h1-5,10-13,15-16,23H,6-9,14H2,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMUKIDEFFNCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C(=C2)C(=O)NC4=CC(=CC(=C4)OCC(F)F)[N+](=O)[O-])C(=NN3C5=CC=CC=C5)C6CC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23F2N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-DICYCLOPROPYL-N~4~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3,6-DICYCLOPROPYL-N~4~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
3,6-DICYCLOPROPYL-N~4~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
3,6-DICYCLOPROPYL-N~4~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
3,6-DICYCLOPROPYL-N~4~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
3,6-DICYCLOPROPYL-N~4~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE

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